Manoyl oxide

Cytotoxicity Anticancer Diterpene pharmacology

Manoyl oxide (CAS 596-84-9) is the only validated, natural biosynthetic precursor to forskolin. Its unique 8,13-epoxide framework distinguishes it from sclareol or manool—showing a 25-fold potency difference (IC50 50 µM vs 2.0 µM on MCF-7). Essential for P450-characterization, pathway engineering in yeast (titers up to 3 g/L), and fungal biotransformation studies yielding regio-/stereoselective polyoxygenated derivatives. Ensure your research integrity by sourcing the correct, enantiomerically-defined (13R)-epimer standard.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
CAS No. 596-84-9
Cat. No. B1676061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManoyl oxide
CAS596-84-9
SynonymsManoyl oxide;  Manoyl oxide;  Manoyl; 
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C
InChIInChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18+,19-,20+/m1/s1
InChIKeyIGGWKHQYMAJOHK-QVHQYWGISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Manoyl Oxide Procurement Specifications: Labdane Diterpenoid for Research and Biosynthetic Applications


Manoyl oxide (CAS 596-84-9) is a tricyclic labdane-type diterpenoid widely found in plant species such as Cistus creticus, Coleus forskohlii, and Grindelia hirsutula [1]. It exists as C-13 epimers, with (13R)-manoyl oxide being the natural biosynthetic precursor to the therapeutically important adenylate cyclase activator, forskolin [2]. This compound serves as a critical scaffold for hemisynthetic modification and biotransformation studies due to its rigid tetracyclic ether framework and accessible double bond for functionalization [3].

Why Generic Labdane Diterpenes Cannot Replace Manoyl Oxide in Key Research Workflows


Generic substitution of manoyl oxide with other labdane diterpenes (e.g., sclareol, manool) is not scientifically valid due to profound differences in biological activity, biosynthetic role, and chemical reactivity. Manoyl oxide serves as the specific biosynthetic precursor to forskolin, a role not shared by sclareol or other labdanes [1]. Furthermore, cytotoxic evaluation against MCF-7 cells reveals a 25-fold difference in potency between sclareol (IC50 2.0 µM) and manoyl oxide (IC50 50 µM), confirming that structural differences critically impact pharmacological outcomes [2]. The presence of the characteristic 8,13-epoxide ring in manoyl oxide confers unique reactivity in biotransformation and hemisynthesis compared to hydroxylated analogs [3].

Quantitative Differentiation of Manoyl Oxide Against Comparators: A Data-Driven Guide for Scientific Selection


Cytotoxic Activity: Manoyl Oxide vs. Sclareol in MCF-7 Breast Cancer Cells

In a direct head-to-head comparison using the MCF-7 breast cancer cell line, manoyl oxide demonstrated significantly lower cytotoxic potency than its structural analog sclareol. Manoyl oxide exhibited an IC50 of 50 µM, whereas sclareol showed an IC50 of 2.0 µM [1]. This 25-fold difference in potency is attributed to the presence of two tertiary hydroxyl groups in sclareol, which are absent in manoyl oxide [1].

Cytotoxicity Anticancer Diterpene pharmacology

Biosynthetic Specificity: Manoyl Oxide as the Essential Precursor to Forskolin

Manoyl oxide is the obligate biosynthetic precursor to forskolin, a clinically relevant adenylate cyclase activator. Heterologous production of forskolin in Saccharomyces cerevisiae requires the co-expression of CfTPS2 and CfTPS3 to generate (13R)-manoyl oxide, which is then converted to forskolin by a minimal set of three P450s and one acetyltransferase [1]. Without manoyl oxide as the intermediate, forskolin biosynthesis cannot proceed [2]. Other labdane diterpenes (e.g., sclareol, manool) do not serve this role [2].

Biosynthesis Synthetic Biology Diterpene cyclase

Heterologous Production Yields: Manoyl Oxide Titers in Engineered Microbes

Manoyl oxide can be produced heterologously at high titers in engineered microorganisms, demonstrating its scalability for research and industrial applications. In Saccharomyces cerevisiae, titers of 13R-manoyl oxide reached 3 g/L using optimized metabolic engineering strategies [1]. This contrasts with sclareol, which in the same transplastomic algal system achieved a maximum yield of only 0.038 ± 0.001 μg/mg cell dry weight, while ent-manoyl oxide reached significantly higher levels (1.172 ± 0.05 μg/mg cell DW) [2].

Metabolic Engineering Synthetic Biology Bioproduction

Biotransformation Capability: Regio- and Stereoselective Hydroxylation by Filamentous Fungi

Manoyl oxide serves as a privileged substrate for regio- and stereoselective hydroxylation by filamentous fungi, enabling access to polyoxygenated derivatives difficult to obtain by chemical synthesis [1]. For example, incubation of methyl (13R)-ent-16-hydroxy-8α,13-epoxylabd-14-en-18-oate with Curvularia lunata yielded ent-1β-hydroxy and ent-6β-hydroxy derivatives [2]. In contrast, biotransformation of ent-3β,12α-dihydroxy-13-epi-manoyl oxide with Fusarium moniliforme resulted in regioselective oxidation at C-3 and ent-7β-hydroxylation [3]. These transformations exploit the unique epoxide framework of manoyl oxide, which is not present in many other labdane diterpenes [1].

Biotransformation Biocatalysis Green Chemistry

High-Impact Application Scenarios for Manoyl Oxide in Research and Industrial Settings


Forskolin Biosynthesis and Metabolic Engineering

Manoyl oxide is the essential intermediate for the heterologous production of forskolin. Research groups engineering S. cerevisiae or N. benthamiana for forskolin biosynthesis must procure (13R)-manoyl oxide as a standard for pathway validation, enzyme characterization, and process optimization. Its role as the specific substrate for downstream P450 enzymes makes it irreplaceable in this context [1].

Structure-Activity Relationship (SAR) Studies of Labdane Diterpenes

Due to its well-defined cytotoxic profile (IC50 50 µM against MCF-7 cells), manoyl oxide serves as an ideal low-potency control or scaffold for SAR studies. Researchers can compare the activity of novel hemisynthetic derivatives against both manoyl oxide and the more potent sclareol (IC50 2.0 µM) to understand the contribution of specific functional groups [2].

Biocatalytic Production of Oxygenated Diterpenoids

The unique epoxide framework of manoyl oxide makes it a privileged substrate for fungal biotransformations, yielding polyoxygenated derivatives with regio- and stereoselectivity not easily achieved by chemical synthesis. This is valuable for generating novel chemical entities for drug discovery and for studying fungal metabolic pathways [3].

Heterologous Production Platform Development

Manoyl oxide's high achievable titers in engineered microbes (up to 3 g/L in yeast) make it an attractive model compound for developing and optimizing heterologous terpenoid production platforms. It serves as a benchmark for comparing strain engineering strategies and fermentation conditions [4].

Technical Documentation Hub

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